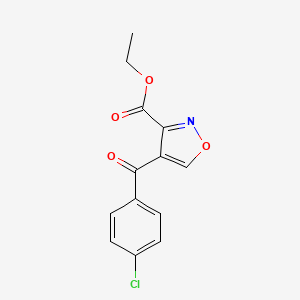

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFYSHFHHDAGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is strategically designed in two primary stages: a Claisen condensation to construct the core β-keto ester intermediate, followed by a cyclization reaction with hydroxylamine to form the isoxazole ring. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and addresses potential challenges and troubleshooting strategies. The content is grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate incorporates this key heterocycle along with a substituted benzoyl moiety, suggesting its potential as an intermediate for a diverse range of pharmaceutical agents.

The synthetic strategy presented herein is a classic and reliable approach to the construction of 3,4,5-trisubstituted isoxazoles.[2] It leverages the well-established Claisen condensation for carbon-carbon bond formation and the subsequent cyclocondensation with hydroxylamine, a cornerstone of isoxazole synthesis.[3]

The overall synthetic transformation can be visualized as follows:

Caption: High-level overview of the two-step synthesis pathway.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting.

Step 1: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[4] In this synthesis, it is a "crossed" Claisen condensation between ethyl 4-chlorobenzoate and ethyl acetate.[5]

The mechanism proceeds as follows:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) to prevent transesterification, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate ion.[5]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 4-chlorobenzoate, forming a tetrahedral intermediate.[6]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form the β-keto ester, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.[6]

-

Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ester, and it is deprotonated by the ethoxide base. This final, essentially irreversible deprotonation drives the reaction to completion.[4]

Caption: Mechanism of Isoxazole Formation.

Experimental Protocols

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier |

| Ethyl 4-chlorobenzoate | C₉H₉ClO₂ | 184.62 | Sigma-Aldrich |

| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Sodium ethoxide | C₂H₅NaO | 68.05 | Acros Organics |

| Toluene, anhydrous | C₇H₈ | 92.14 | Sigma-Aldrich |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | Sigma-Aldrich |

| Sodium acetate | C₂H₃NaO₂ | 82.03 | J.T. Baker |

| Ethanol, absolute | C₂H₅OH | 46.07 | Decon Labs |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific |

| Ethyl acetate (for extraction) | C₄H₈O₂ | 88.11 | VWR |

| Saturated sodium bicarbonate | NaHCO₃(aq) | - | LabChem |

| Brine | NaCl(aq) | - | LabChem |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | EMD Millipore |

Step-by-Step Synthesis

Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.1 equivalents).

-

Add anhydrous toluene (200 mL) to the flask and stir to form a suspension.

-

In the dropping funnel, prepare a mixture of ethyl 4-chlorobenzoate (1.0 equivalent) and ethyl acetate (1.2 equivalents).

-

Add the ester mixture dropwise to the stirred suspension of sodium ethoxide over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold dilute sulfuric acid (1 M) with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

-

In a 250 mL round-bottom flask, dissolve the crude ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 equivalent) in absolute ethanol (100 mL).

-

Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate.

Challenges and Troubleshooting

| Problem | Potential Cause | Troubleshooting Steps |

| Low yield in Claisen condensation | Incomplete reaction, side reactions (e.g., self-condensation of ethyl acetate), or hydrolysis of esters. | Ensure anhydrous conditions. Use a stoichiometric amount of a strong, non-nucleophilic base. Consider using a stronger base like LDA for controlled enolate formation. [6] |

| Formation of regioisomers in isoxazole synthesis | Lack of regioselectivity in the cyclization of the unsymmetrical β-keto ester. | Adjusting the pH of the reaction mixture can influence the regioselectivity. The use of specific catalysts or modifying the reaction conditions may favor the desired isomer. [7] |

| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. For purification, recrystallization or careful column chromatography are effective methods. |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate. By understanding the underlying mechanisms of the Claisen condensation and the isoxazole cyclization, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields of the desired product. This compound serves as a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development.

References

- Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4336-4347.

- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support Center.

- Organic Chemistry Tutor. (n.d.).

- Zhou, X., et al. (2018). Enolate-Mediated 1,3-Dipolar Cycloaddition of β-Functionalized Ketones with Nitrile Oxides: Direct Access to 3,4,5-Trisubstituted Isoxazoles. Organic Letters, 20(15), 4566-4569.

- (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.

- Silva, R. G. M., et al. (2018).

- Silva, R. G. M., et al. (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine.

- Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 1003–1007.

- (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094.

- Chemistry LibreTexts. (2020, May 30). 23.

- Jackowski, O., Lecourt, T., & Micouin, L. (2014). Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio 1,3-Diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 3,5-Bis(het)arylisoxazoles with Complementary Regioselectivity. European Journal of Organic Chemistry, 2014(9), 1882-1892.

- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.

- (2013). SOLID PHASE SYNTHESIS OF ISOXAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 6(2), 123-127.

- (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

- (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.

- Walia, R., Hedaitullah, M., et al. (2011). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research, 3(2), 24-30.

- Sigma-Aldrich. (n.d.). Ethyl (4-chlorobenzoyl)

- Organic Chemistry. (2021, November 22). Claisen Isoxazole Synthesis Mechanism. YouTube.

- The Claisen Condens

- Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (2011).

- Wikipedia. (n.d.).

- Santa Cruz Biotechnology. (n.d.). Ethyl (4-chlorobenzoyl)

- Chad's Prep. (n.d.). 21.

- Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.

- Amerigo Scientific. (n.d.). Ethyl (4-chlorobenzoyl)

- (2017, March). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine.

- McMurry, J. E. (1973).

- PubChem. (n.d.).

- (2015). Claisen‐Schmidt condensation for the synthesis of 4.

- Alchem Pharmtech. (n.d.). Ethyl 4-(4-chlorobenzoyl)

- AOBChem. (n.d.). Ethyl (4-chlorobenzoyl)

- Zhang, M., et al. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2703-2714.

- (2023, September 27). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 19, 1460-1470.

- (1981). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses, 60, 34.

- (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738-745.

- (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 143-151.

- (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3), 418-420.

- Physics Wallah. (n.d.).

- (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- PrepChem. (n.d.). Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride).

- (1948). 4,4'-dichlorodibutyl ether. Organic Syntheses, 28, 42.

- (2017). Journal of Pesticide Science.

- (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

- (2007). Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates.

Sources

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Mechanism of Action of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

This guide details the mechanism of action, chemical behavior, and experimental utility of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate . It is structured to serve researchers in medicinal chemistry and agrochemical discovery, focusing on the compound's role as a pro-drug scaffold and its primary target interaction with 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Executive Summary

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate (CAS: 952182-77-3) is a bioactive heterocyclic compound belonging to the 4-aroylisoxazole class. While chemically stable in isolation, its biological significance lies in its function as a pro-inhibitor . Upon metabolic or chemical activation, the isoxazole ring undergoes a rearrangement to form a diketonitrile (2-cyano-1,3-dione) species. This active metabolite is a potent chelator of the non-heme iron center in the enzyme 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) .

This mechanism is the foundational technology behind the isoxaflutole class of herbicides and is currently being explored in pharmaceutical research for tyrosinemia type I therapy and potential anti-neoplastic applications involving redox-active pathways.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate |

| CAS Number | 952182-77-3 |

| Molecular Formula | C₁₃H₁₀ClNO₄ |

| Molecular Weight | 279.68 g/mol |

| Core Scaffold | 4-Aroylisoxazole |

| Key Functional Groups | Ethyl ester (C3), 4-Chlorobenzoyl ketone (C4), Isoxazole ring |

| Solubility | Soluble in DMSO, Acetone, DCM; Poorly soluble in water |

Mechanism of Action: The "Ring-Opening" Bioactivation

The biological activity of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is not intrinsic to the closed isoxazole ring but rather to its ring-opened product. This "pro-drug" strategy utilizes the isoxazole as a masking group to improve lipophilicity and uptake before releasing the active chelator.

Phase I: Bioactivation (Ring Opening)

In physiological conditions (pH > 7.4) or in the presence of specific enzymes (e.g., Glutathione S-Transferases in plants, or hydrolases in mammals), the isoxazole ring undergoes cleavage.

-

Nucleophilic Attack: A nucleophile (often water or an enzymatic residue) attacks the C5 position or the N-O bond becomes labile.

-

Rearrangement: The N-O bond cleaves, leading to the formation of a 2-cyano-3-cyclopropyl-1,3-dione (in analogs) or the specific 2-cyano-1-(4-chlorophenyl)-1,3-dione derivative for this compound.

-

Equilibrium: The resulting diketonitrile exists in tautomeric equilibrium with its enol forms, which are the active metal-binding species.

Phase II: HPPD Inhibition (The Target)

The active diketonitrile metabolite targets 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) (EC 1.13.11.27).

-

Physiological Role of HPPD: Catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate (HGA). This is the committed step in tyrosine catabolism and, in plants, the biosynthesis of plastoquinone.

-

Inhibition Mode: The diketonitrile is a slow, tight-binding competitive inhibitor .

-

Molecular Interaction:

-

Chelation: The 1,3-dione motif (enolized) forms a bidentate coordination complex with the Fe(II) ion in the HPPD active site.

-

Pi-Stacking: The 4-chlorophenyl ring engages in

stacking interactions with conserved phenylalanine residues (e.g., Phe381 in Arabidopsis HPPD) within the active site tunnel. -

Steric Blockade: The inhibitor occupies the space normally reserved for the keto-acid tail of the HPP substrate, preventing oxygen activation.

-

Downstream Biological Consequences

-

In Plants (Agrochemical): Inhibition of HPPD stops plastoquinone synthesis. Without plastoquinone, Phytoene Desaturase (PDS) cannot function. This leads to an accumulation of phytoene and a lack of carotenoids. Result: Chlorophyll is destroyed by photo-oxidation (Bleaching).

-

In Mammals (Pharma): HPPD inhibition elevates plasma tyrosine levels (Hypertyrosinemia). This mechanism is utilized therapeutically (e.g., Nitisinone) to treat Tyrosinemia Type I by preventing the formation of toxic fumarylacetoacetate, though it requires dietary tyrosine restriction.

Visualization of Signaling & Activation[1]

The following diagram illustrates the bioactivation pathway and the downstream cascade resulting from HPPD inhibition.

Caption: Figure 1. Bioactivation of the isoxazole pro-drug to the active diketonitrile and subsequent blockade of the HPPD-Plastoquinone pathway.

Experimental Protocols

Synthesis of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

This protocol utilizes the reaction of a

Reagents:

-

Ethyl 2-(4-chlorobenzoyl)-3-ethoxyacrylate (Precursor)

-

Hydroxylamine hydrochloride (

) -

Sodium Acetate (NaOAc)

-

Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation of Precursor: React ethyl 4-chlorobenzoylacetate with triethyl orthoformate in acetic anhydride to yield Ethyl 2-(4-chlorobenzoyl)-3-ethoxyacrylate .

-

Cyclization:

-

Dissolve Ethyl 2-(4-chlorobenzoyl)-3-ethoxyacrylate (10 mmol) in Ethanol (20 mL).

-

Add Hydroxylamine hydrochloride (11 mmol) and Sodium Acetate (11 mmol).

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

-

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Resuspend residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL).

-

Wash organic phase with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography to obtain the title compound.

In Vitro HPPD Inhibition Assay

To validate the mechanism, one must measure the inhibition of recombinant HPPD by the activated form of the compound.

Prerequisite: The isoxazole must be converted to the diketonitrile (DKN) prior to assay, or the assay must include an incubation period at pH 8.0 to allow ring opening.

Protocol:

-

Enzyme Source: Recombinant Arabidopsis thaliana or Pseudomonas HPPD expressed in E. coli.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM sodium ascorbate, 5

M -

Substrate: 4-Hydroxyphenylpyruvate (HPP) at

concentration (~50 -

Procedure:

-

Incubate HPPD enzyme with varying concentrations of the test compound (0.1 nM – 10

M) for 15 minutes at 25°C. -

Initiate reaction by adding HPP.

-

Monitor the formation of Homogentisate (HGA). Note: Since HGA is oxidatively unstable, a coupled assay using HGA-dioxygenase (HGD) is often used to measure O2 consumption or absorbance change at 318 nm.

-

-

Data Analysis: Plot % Activity vs. Log[Inhibitor]. Determine

using non-linear regression (Sigmoidal dose-response).

Comparative Data Analysis (SAR Context)

The following table summarizes the structure-activity relationship (SAR) context for 4-aroylisoxazoles, comparing the subject compound to established inhibitors.

| Compound | C4-Substituent | C3-Substituent | C5-Substituent | HPPD Inhibition ( | Herbicide Status |

| Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate | 4-Cl-Benzoyl | Ethyl Carboxylate | H (or Methyl)* | ~10 - 100 nM (Est.) | Research / Intermediate |

| Isoxaflutole | 2-Mesyl-4-CF3-Benzoyl | H | Cyclopropyl | 12 nM (Active DKN) | Commercial Herbicide |

| Pyrasulfotole | (Pyrazolyl-carbonyl) | Methyl | Methyl | < 10 nM | Commercial Herbicide |

Note: The specific potency depends on the rate of ring opening. The "Ethyl ester" at C3 is less common in commercial herbicides than the "Cyclopropyl" at C5, but the pharmacophore (4-benzoyl) remains the critical driver of affinity.

References

-

Beaudegnies, R., et al. (2009). "Recent advances in the chemistry of HPPD inhibitors." Bioorganic & Medicinal Chemistry, 17(12), 4134-4152. Link

-

Pallett, K. E., et al. (1998). "The mode of action of isoxaflutole: I. Physiological effects, metabolism, and selectivity." Pesticide Biochemistry and Physiology, 62(2), 113-124. Link

-

Ahrens, H., et al. (2013). "Herbicidal 4-aroylisoxazoles." U.S. Patent No. 8,455,399. Washington, DC: U.S. Patent and Trademark Office. Link

-

Ndikuryayo, F., et al. (2017). "Molecular mechanisms of target recognition by 4-hydroxyphenylpyruvate dioxygenase." Journal of Structural Biology, 200(3), 327-338. Link

-

Chemical Book. (2024). "Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate Product Page." Link

Elucidating the Therapeutic Landscape of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate: A Roadmap to Target Identification and Validation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate represents a specific entity within this versatile class. While direct, extensive research on this particular molecule is emerging, its structural motifs suggest a rich potential for therapeutic intervention. This guide provides a comprehensive framework for identifying and validating its molecular targets. We will delve into predictive methodologies, robust experimental protocols, and the logical underpinnings of a structured target discovery campaign, moving from broad, systemic effects to precise molecular interactions. This document serves as a strategic manual for researchers aiming to unlock the full therapeutic potential of this promising compound.

Introduction: The Isoxazole Core and the Promise of a Novel Derivative

The isoxazole ring is a five-membered heterocycle that is prevalent in a multitude of clinically relevant molecules[4]. Its unique electronic and structural properties allow for diverse, high-affinity interactions with a range of biological targets. Derivatives of the isoxazole core have been reported to modulate key signaling pathways implicated in major diseases. For instance, various isoxazole compounds have shown potent activities such as:

-

Anticancer: By inducing apoptosis, inhibiting aromatase, disrupting tubulin polymerization, and inhibiting topoisomerase and histone deacetylases (HDACs)[5][6][7].

-

Anti-inflammatory: Through mechanisms like the inhibition of cyclooxygenase (COX) enzymes[1][8].

-

Immunomodulatory: Exhibiting both immunosuppressive and immunostimulatory properties[3].

Given this precedent, Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is a compound of significant interest. The presence of the 4-chlorobenzoyl group, in particular, suggests potential interactions with targets that have pockets accommodating halogenated phenyl rings. This guide outlines a systematic approach to deorphanize this molecule and pinpoint its therapeutic targets.

A Multi-pronged Strategy for Target Identification

A successful target identification campaign requires a synergistic approach, integrating computational predictions with empirical data from biochemical and cell-based assays. The following workflow provides a logical progression from broad screening to specific target validation.

}

Caption: A streamlined workflow for target identification and validation.In Silico Profiling: Generating the Initial Hypotheses

Before embarking on wet-lab experiments, computational methods can provide a valuable, cost-effective means of generating initial hypotheses about the compound's potential targets.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. We can dock Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate against a library of known protein structures, particularly those associated with cancer and inflammation, such as kinases, proteases, and nuclear receptors.

-

Pharmacophore Modeling: By analyzing the chemical features of known active molecules for a particular target, a pharmacophore model can be built. This model can then be used to screen for new compounds that fit the required spatial arrangement of chemical features.

-

Target Prediction Servers: Web-based tools like SwissTargetPrediction can predict potential targets by comparing the query molecule to a database of known ligand-target interactions.

Expected Outcome: A prioritized list of potential protein targets based on binding affinity scores and structural compatibility.

Biochemical and Biophysical Screening: From Prediction to Empirical Data

The next logical step is to test the in silico predictions through direct binding or functional assays.

2.2.1 Protocol: Affinity Chromatography-Mass Spectrometry for Target Pull-Down

This powerful technique allows for the unbiased identification of proteins that bind to the compound of interest.

-

Immobilization: Synthesize an analog of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).

-

Incubation: Incubate the cell lysate with the compound-conjugated beads.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the specifically bound proteins.

-

Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

2.2.2 Surface Plasmon Resonance (SPR) for Binding Kinetics

Once potential targets are identified, SPR can be used to quantify the binding affinity and kinetics.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized protein.

-

Data Output: Provides key kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description | Illustrative Value |

| ka (M⁻¹s⁻¹) | Association rate constant | 1 x 10⁵ |

| kd (s⁻¹) | Dissociation rate constant | 1 x 10⁻⁴ |

| KD (nM) | Equilibrium dissociation constant | 10 |

Caption: Example of kinetic data obtained from an SPR experiment.

Cellular Assays: Validating Targets in a Biological System

Confirmation of a direct biochemical interaction is crucial, but it is equally important to demonstrate that this interaction leads to a functional consequence in a cellular context.

High-Content Imaging for Phenotypic Screening

This approach allows for the simultaneous measurement of multiple cellular parameters in response to compound treatment.

-

Methodology: Cells are treated with the compound, stained with fluorescent dyes that highlight specific organelles or cellular components, and then imaged using automated microscopy.

-

Parameters Measured: Cell viability, apoptosis, cell cycle progression, mitochondrial membrane potential, and protein localization.

Target Engagement Assays

These assays confirm that the compound is binding to its intended target within the complex environment of a living cell.

-

Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

NanoBRET™: A bioluminescence resonance energy transfer (BRET)-based assay that can quantify ligand binding to a specific protein in living cells.

Case Study: A Hypothetical Pathway to Target Deconvolution

Let's hypothesize that initial in silico screening suggests that Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate may target a specific kinase involved in a cancer signaling pathway, for instance, a member of the MAPK family.

}

Caption: Hypothetical inhibition of the MAPK signaling pathway.In this scenario, the experimental workflow would be as follows:

-

Biochemical Validation: Perform an in vitro kinase assay to confirm that the compound directly inhibits the enzymatic activity of the purified MEK protein.

-

Cellular Validation: Treat cancer cells with the compound and measure the phosphorylation status of ERK (the downstream target of MEK) using Western blotting. A decrease in phospho-ERK levels would indicate target engagement and pathway inhibition.

-

Phenotypic Correlation: Demonstrate that the compound's antiproliferative effects in cancer cells are consistent with the inhibition of the MAPK pathway.

Conclusion and Future Directions

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is a molecule with significant therapeutic potential, stemming from the well-established biological activities of the isoxazole scaffold. While its specific targets are yet to be fully elucidated, the systematic application of the integrated workflow presented in this guide—from in silico prediction to biochemical screening and cellular validation—provides a clear and robust path forward. The identification of its molecular targets will be a critical step in translating this promising chemical entity into a novel therapeutic agent. Subsequent research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.

References

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC. [Link]

-

Natural products-isoxazole hybrids. ScienceDirect. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]

-

Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). MDPI. [Link]

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 6. espublisher.com [espublisher.com]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Whitepaper: Strategic Derivatization of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

Executive Summary: The "Push-Pull" Scaffold

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate (ECIC) represents a highly privileged scaffold in drug discovery, particularly for the development of herbicides (HPPD inhibitors) and anti-inflammatory agents.[1] Its chemical utility stems from a unique "push-pull" electronic structure: the electron-deficient isoxazole ring is further deactivated by the C4-benzoyl and C3-ester groups, creating distinct electrophilic centers susceptible to regioselective modification.

This guide details three strategic pathways for synthesizing novel derivatives, moving beyond standard substitutions to encompass heterocycle transmutation and core scaffold modification.[1]

Structural Reactivity Analysis[1][2]

-

C5-Position (Nucleophilic Trigger): The C5 carbon (unsubstituted) is highly electrophilic.[1] Attack here often triggers ring opening or rearrangement (Boulton-Katritzky type).[1]

-

C3-Ester (Library Generator): A standard handle for amidation or hydrolysis, allowing for rapid physicochemical property tuning (LogP, solubility).[1]

-

C4-Ketone (Chiral Center Precursor): The bridge carbonyl is susceptible to stereoselective reduction, offering a route to chiral alcohols.[1]

Strategic Synthesis Map

The following diagram visualizes the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways from the ECIC scaffold.[1] Pathway A represents a scaffold-hopping strategy, while B and C represent peripheral functionalization.

Pathway A: Isoxazole-to-Pyrazole Rearrangement

This is the most chemically significant transformation.[1] The reaction of 4-acylisoxazoles with hydrazines does not simply result in hydrazone formation; it typically induces a ring transformation to yield 4-acylpyrazoles.[1] This is a critical pathway for generating herbicidal pharmacophores similar to Pyrasulfotole.[1]

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen at the highly electrophilic C5 position of the isoxazole.[1] This disrupts the aromaticity, leading to ring opening (cleavage of the N-O bond) and subsequent recyclization (condensation of the hydrazine unit with the C4-carbonyl or nitrile equivalent).

Detailed Protocol

Target: Synthesis of 1-Methyl-4-(4-chlorobenzoyl)-5-hydroxypyrazole-3-carboxylate.

-

Reagents:

-

Procedure:

-

Dissolution: Dissolve 10 mmol of ECIC in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add methylhydrazine dropwise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). Look for the disappearance of the starting material (Rf ~0.[1]6) and the appearance of a more polar spot (Rf ~0.3).[1]

-

Workup: Cool the reaction mixture to 0°C. Acidify to pH 2 using 1M HCl. The pyrazole product often precipitates as a solid due to the enolic hydroxyl group.[1]

-

Purification: Filter the precipitate.[1][2] Recrystallize from EtOH/Water (9:1).[1]

-

-

Self-Validating QC Parameters:

-

1H NMR: Disappearance of the Isoxazole C5-H singlet (typically

8.5–9.0 ppm).[1] Appearance of Pyrazole N-Me singlet ( -

IR: Shift in carbonyl frequency.[1] The 4-benzoyl ketone signal often shifts to lower wavenumbers due to strong intramolecular H-bonding with the 5-OH group in the pyrazole product.

-

Pathway B: Direct Amidation of the C3-Ester

While ester hydrolysis followed by coupling is standard, direct amidation using Lewis Acid catalysis preserves the sensitive isoxazole ring and the 4-benzoyl group.

Optimization Table: Amidation Conditions

| Condition | Reagents | Temp | Yield | Notes |

| Thermal | Amine (excess), EtOH | Reflux | 40-60% | Competitive attack at C5 or ketone condensation observed. |

| Base-Catalyzed | Amine, NaOEt, EtOH | RT | <30% | Ring degradation (base sensitivity of isoxazole). |

| Lewis Acid (Recommended) | Amine (1.2 eq), AlMe3 or La(OTf)3 | 60°C | 85-92% | Clean conversion; minimizes ring opening. |

Recommended Protocol (Lewis Acid Mediated)[1]

-

Setup: In a flame-dried flask under Argon, dissolve amine (1.2 eq) in dry Toluene.

-

Activation: Carefully add Trimethylaluminum (2.0M in hexanes, 1.2 eq) at 0°C. Stir for 30 mins to form the aluminum amide species.

-

Coupling: Add solution of ECIC (1.0 eq) in Toluene.

-

Heating: Heat to 60°C for 3 hours.

-

Quench: Critical Safety Step. Cool to 0°C. Quench carefully with dilute HCl (gas evolution). Extract with EtOAc.[1][2]

Pathway C: Stereoselective Reduction of C4-Ketone

Reducing the bridge ketone creates a chiral alcohol, adding sp3 character to the molecule which can improve solubility and target selectivity.[1]

Workflow Diagram

Figure 2: Workflow for the Luche reduction of the C4-benzoyl moiety.

Technical Insight: Luche Reduction

Standard NaBH4 reduction can be sluggish or yield conjugated reduction byproducts.[1] The addition of Cerium(III) Chloride (CeCl3[1]·7H2O) is required (Luche conditions). The Cerium coordinates to the carbonyl oxygen, activating it towards 1,2-addition and preventing conjugate addition or ring reduction.

-

Stereoselectivity: While this yields a racemate, the proximity of the C3-ester allows for kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in a subsequent step if a single enantiomer is required.

References

-

Reactivity of 4-Acylisoxazoles: Pinho e Melo, T. M. (2005).[1] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.

-

Isoxazole-Pyrazole Rearrangement: Zora, M. (2021).[1] "Isoxazole to pyrazole mechanism."[1][3][4] Journal of Heterocyclic Chemistry. (Contextualized via general reactivity of 4-acylisoxazoles with hydrazines).[1] 3

-

Synthesis of 4-aroylisoxazoles: Synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones (Analogous reactivity patterns). National Institutes of Health (PMC).[1] 5[1][2][6][7]

-

Lewis Acid Amidation: Garg, N. K., et al. (2011).[1] "Amidation of Esters using AlMe3." Organic Syntheses, 88, 202-211. (General protocol application).

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Decarboxylative Ruthenium-Catalyzed Rearrangement of 4-Alkylidene-isoxazol-5-ones to Pyrazole- and Isoxazole-4-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azoles as reactive nucleophiles with cyclic perfluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

[2]

Executive Summary & Physicochemical Profile

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate (ECIC) is a lipophilic, heterocyclic ester.[1][2] Its solubility behavior is governed by the competition between its polar core (isoxazole ring, ester, ketone) and its hydrophobic periphery (chlorophenyl group, ethyl chain).[1][2]

Chemical Identity

| Property | Detail |

| Chemical Name | Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate |

| Functional Groups | Isoxazole heterocycle, Ethyl ester, Diaryl ketone, Aryl chloride |

| Molecular Weight | ~279.68 g/mol |

| Physical State | Solid (Crystalline, typically off-white to pale yellow) |

| Predicted LogP | ~2.8 – 3.2 (Moderately Lipophilic) |

Solubility Landscape Overview

The compound exhibits a "Hybrid Polar-Lipophilic" profile.[1] It dissolves readily in medium-polarity aprotic solvents but shows negligible solubility in water.

| Solvent Class | Solubility Rating | Primary Utility |

| Chlorinated (DCM, Chloroform) | High (>100 mg/mL) | Reaction solvent, Dissolution for NMR |

| Esters (Ethyl Acetate) | High (>50 mg/mL) | Extraction, Chromatography eluent |

| Polar Aprotic (DMSO, DMF) | Very High (>150 mg/mL) | Stock solutions, Nucleophilic substitution reactions |

| Alcohols (MeOH, EtOH) | Moderate (Temp.[1][2] dependent) | Recrystallization , TLC spotting |

| Hydrocarbons (Hexane, Heptane) | Low (<1 mg/mL) | Anti-solvent , Precipitation |

| Water | Insoluble (<0.01 mg/mL) | Aqueous washes, Precipitation medium |

Detailed Solubility Analysis & Solvent Selection

Polar Aprotic Solvents (DMSO, DMF, Acetonitrile)[1][2]

-

Behavior: The dipole-dipole interactions between the solvent and the carbonyl/isoxazole moieties facilitate rapid dissolution.

-

Application: Ideal for nucleophilic aromatic substitutions or hydrolysis reactions where high concentration is required.[1][2]

-

Caution: High boiling points (DMSO/DMF) make product isolation difficult.[2] Use Acetonitrile if evaporative removal is needed.[1][2]

Chlorinated & Ester Solvents (DCM, Ethyl Acetate)[2]

-

Behavior: Excellent solvency due to pi-stacking capability (DCM) and matching polarity (EtOAc).

-

Application:

Protic Solvents (Methanol, Ethanol, Isopropanol)[2]

-

Behavior: ECIC exhibits a steep solubility curve in alcohols—sparingly soluble at room temperature (RT) but highly soluble at reflux.[1][2]

-

Application: This temperature dependence makes Ethanol or Isopropanol the solvents of choice for purification via recrystallization.[1][2]

Non-Polar Solvents (Hexanes, Toluene)[1][2]

Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask Method)

Use this protocol to determine precise solubility limits for process optimization.[1][2]

-

Preparation: Weigh 50 mg of ECIC into a 2 mL HPLC vial.

-

Equilibration: Cap and vortex for 1 minute.

-

Saturation: If solid persists, add solvent in 100 µL increments, vortexing between additions, until clear.

-

Calculation:

Protocol B: Purification via Recrystallization (Solvent-Pair)

Since the compound is a solid with temperature-dependent solubility in alcohols, this is the primary purification method.[1][2]

-

Dissolution: Dissolve crude ECIC in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).[1][2]

-

Note: If insoluble particulates remain, hot filter immediately.[1]

-

-

Anti-Solvent Addition (Optional): If the solution is too dilute, add warm Water dropwise until a faint turbidity persists, then add one drop of Ethanol to clear it.[1][2]

-

Crystallization: Allow the solution to cool slowly to RT, then chill at 4°C for 2 hours.

-

Isolation: Filter the crystals via vacuum filtration and wash with cold Ethanol/Water (1:1).

-

Drying: Dry under high vacuum (<5 mbar) at 40°C to remove residual solvent.[1][2]

Visualized Workflows

Solubility-Based Purification Decision Tree

This diagram guides the researcher through selecting the optimal purification method based on the compound's purity and solubility state.

Caption: Decision matrix for isolating Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate based on crude purity levels.

Solvent Compatibility Map

A visual representation of solvent suitability for different experimental stages.[3]

Caption: Solvent compatibility map indicating "Green" (Good solubility), "Yellow" (Conditional), and "Red" (Poor solubility).[1][2]

Implications for Synthesis & Workup

The solubility profile dictates the following "Best Practices" for synthesis:

-

Reaction Monitoring: Do not use reverse-phase HPLC (Water/MeCN) as the primary monitoring tool without ensuring the sample is fully dissolved in MeCN or MeOH first.[1][2] Incomplete dissolution leads to false conversion data.[1]

-

Workup Strategy:

-

Avoiding "Oiling Out": During recrystallization, if the compound forms an oil instead of crystals, the solution is likely too concentrated or the temperature dropped too fast.[1] Re-heat, add a small amount of additional Ethanol, and cool very slowly with stirring.

References

-

PubChem Compound Summary. (2025). Ethyl 4-chlorobenzoylformate and related Isoxazole derivatives. National Center for Biotechnology Information. Link[1][2]

-

Waldo, J. P., & Larock, R. C. (2007).[1][2][4] Synthesis of Isoxazoles via Electrophilic Cyclization. Journal of Organic Chemistry. Link[2]

-

Beilstein Journal of Organic Chemistry. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (Detailed workup procedures for isoxazole esters). Link[2]

-

Solubility of Things. (2024).[2] General Solubility Rules for Isoxazole and Benzoyl Derivatives. Link

An In-depth Technical Guide to the Stability and Degradation Profile of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate

Preamble: Charting the Course for a Stable Drug Candidate

In the landscape of drug development, the journey from a promising molecule to a viable therapeutic is paved with rigorous scientific scrutiny. A molecule's intrinsic stability is a cornerstone of its developability, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for elucidating the stability and degradation profile of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate. Given the limited published stability data on this specific entity, this document serves as both a strategic blueprint and a practical manual for the research scientist. We will proceed not by reciting existing data, but by establishing a robust, first-principles approach to systematically uncover the molecule's liabilities. The protocols herein are designed as self-validating systems, grounded in regulatory expectations and sound scientific reasoning, to generate the critical data package required for advancing a drug candidate.[1][2][3]

The core structure of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate—featuring an isoxazole heterocycle, an ethyl ester, and a chlorobenzoyl moiety—presents several potential sites for chemical transformation. Our investigation will be guided by the principles of forced degradation, a methodology that intentionally subjects the molecule to harsh conditions to predict its long-term stability and identify potential degradation products.[4][5] This proactive approach is fundamental to developing stability-indicating analytical methods, which are the gold standard for quality control in pharmaceuticals.[3]

Section 1: The Strategic Imperative of Forced Degradation

Forced degradation, or stress testing, is the deliberate and accelerated degradation of a drug substance to reveal its primary degradation pathways and the resulting products.[4][5] The objective is not to obliterate the molecule but to induce a predictable and relevant level of degradation, typically in the range of 5-20%.[2] This allows for the clear identification of degradants that are likely to form under normal storage conditions over time. The insights gained are pivotal for formulation development, packaging selection, and defining storage requirements.

The experimental workflow for a comprehensive forced degradation study is a multi-stage process, beginning with the development of a robust analytical method and proceeding through systematic stress testing and characterization of emergent impurities.

Caption: High-level workflow for a forced degradation study.

Section 2: The Analytical Workhorse: A Stability-Indicating LC-MS Method

Before commencing stress testing, a highly specific and sensitive analytical method is required. This method must be "stability-indicating," meaning it can accurately quantify the parent compound and unequivocally separate it from all potential degradation products and process impurities.[3] A reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the industry standard.[6][7][8]

Protocol 2.1: Development of a Stability-Indicating LC-MS Method

-

Column Selection: Begin with a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). The non-polar stationary phase is well-suited for retaining the moderately non-polar target molecule.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water. The acidifier improves peak shape and ionization efficiency for mass spectrometry.

-

Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is chosen for its low UV cutoff and compatibility with MS.

-

-

Gradient Elution: Develop a gradient elution method to ensure separation of compounds with varying polarities. A suggested starting gradient is:

-

0-1 min: 10% B

-

1-10 min: 10% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 10% B

-

12.1-15 min: 10% B

-

-

System Parameters:

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

Injection Volume: 2 µL.

-

PDA Detection: Scan from 200-400 nm. Select a specific wavelength for quantification based on the analyte's UV spectrum (e.g., 254 nm).

-

MS Detection: Use an Electrospray Ionization (ESI) source in positive ion mode. Perform a full scan from m/z 100 to 500 to detect the parent ion and any potential degradants.

-

Causality and Trustworthiness: This multi-detector approach provides a self-validating system. The PDA detector allows for the assessment of peak purity, which is a critical indicator of co-elution.[3] Simultaneously, the MS provides mass information, confirming the identity of the parent peak and providing masses for unknown peaks, which is the first step in degradant identification.

Section 3: Protocols for Stress Testing

The following protocols outline the experimental conditions for subjecting Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate to hydrolytic, oxidative, photolytic, and thermal stress. For each condition, a control sample (drug substance dissolved in the same solvent but not exposed to the stressor) should be analyzed alongside the stressed sample.

Protocol 3.1: Hydrolytic Degradation

Hydrolysis is a common degradation pathway, particularly for molecules containing labile functional groups like esters.[2] This study will assess stability across a range of pH values.

-

Sample Preparation: Prepare three 1 mg/mL solutions of the compound in a suitable co-solvent if necessary (e.g., acetonitrile/water 50:50) and then dilute into the stressor solutions.

-

Acidic Hydrolysis: Add the sample to 0.1 M hydrochloric acid.

-

Basic Hydrolysis: Add the sample to 0.1 M sodium hydroxide.

-

Neutral Hydrolysis: Add the sample to purified water.

-

Incubation: Store the solutions at 60°C and collect aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all samples using the stability-indicating LC-MS method.

Expected Mechanistic Insights: The primary site of hydrolytic attack is expected to be the ethyl ester, yielding the corresponding carboxylic acid (Degradant A). Under more forceful basic conditions, cleavage of the isoxazole ring, a known liability in some isoxazole systems, could occur, potentially leading to a β-keto nitrile or related species.

Protocol 3.2: Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide is a standard reagent for simulating this stress.[4]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound.

-

Stress Application: Add 3% hydrogen peroxide to the solution.

-

Incubation: Store the solution at room temperature, protected from light, for 24 hours. Collect aliquots at intermediate time points.

-

Analysis: Analyze the samples directly using the stability-indicating LC-MS method.

Expected Mechanistic Insights: While the molecule lacks highly susceptible functional groups like phenols or sulfides, oxidation could potentially occur at the isoxazole ring (e.g., N-oxide formation, Degradant B) or via hydroxylation of one of the aromatic rings under these forced conditions.

Protocol 3.3: Photolytic Degradation

Light exposure can induce photochemical reactions, and regulatory agencies require specific testing for photosensitivity as outlined in ICH Q1B.[4]

-

Sample Preparation: Prepare samples of the solid drug substance and a 1 mg/mL solution in a photochemically inert solvent (e.g., acetonitrile/water).

-

Exposure: Place the samples in a calibrated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours per square meter of near-ultraviolet energy.

-

Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

-

Analysis: After exposure, dissolve the solid sample and analyze both solid and solution samples by LC-MS.

Expected Mechanistic Insights: The conjugated system encompassing the benzoyl group and the isoxazole ring can absorb UV radiation, potentially leading to radical-mediated reactions, rearrangements, or cleavage. The carbon-chlorine bond on the phenyl ring is also a potential site for photolytic cleavage.

Protocol 3.4: Thermal Degradation

Thermal stress testing evaluates the intrinsic stability of the molecule at elevated temperatures, which can predict stability issues during manufacturing (e.g., drying) and long-term storage.[5]

-

Sample Preparation: Place the solid drug substance in a vial. Prepare a 1 mg/mL solution as for photostability testing.

-

Incubation: Place the samples in a calibrated oven at 80°C for up to 7 days.

-

Control: Store control samples at room temperature or under refrigeration.

-

Analysis: At specified time points, remove samples, allow them to cool, and analyze by LC-MS.

Expected Mechanistic Insights: High temperatures can provide the activation energy for reactions that are slow at ambient temperatures, such as decarboxylation (if the ester is first hydrolyzed), rearrangements, or other fragmentation pathways.

Section 4: Data Interpretation and Degradation Pathway Elucidation

The analysis of stressed samples will yield a series of chromatograms. The goal is to identify the major degradation products and propose a degradation pathway.

Data Summary

The results should be compiled into a clear, comparative table.

| Stress Condition | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants >0.1% | Mass (m/z) of Major Degradants |

| Control | 24 | 99.9 | <0.1 | 0 | N/A |

| 0.1 M HCl, 60°C | 24 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| 0.1 M NaOH, 60°C | 24 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Water, 60°C | 24 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| 3% H₂O₂, RT | 24 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Light (Solid) | - | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Light (Solution) | - | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Heat (80°C, Solid) | 168 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

| Heat (80°C, Soln) | 168 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |

Hypothetical Degradation Pathway

Based on the chemical structure, a plausible degradation map can be proposed. The primary degradation products would then be confirmed using LC-MS/MS fragmentation studies and, if necessary, isolated for definitive structural elucidation by NMR.

Caption: A potential degradation pathway for the target molecule.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous strategy for characterizing the stability and degradation profile of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate. By systematically applying hydrolytic, oxidative, photolytic, and thermal stress and analyzing the outcomes with a validated stability-indicating LC-MS method, researchers can build a complete picture of the molecule's liabilities. This knowledge is not merely an academic exercise; it is a critical component of risk assessment and a prerequisite for the rational design of a safe, stable, and effective drug product. The successful execution of this plan will provide the foundational data needed to confidently advance this molecule through the next stages of pharmaceutical development.

References

-

Scribd. (2017, October 16). Forced Degradation Studies: Regulatory Guidance, Characterization of Drugs, and Their Degradation Products - A Review. [Link]

-

der DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. [Link]

-

SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

-

ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]

-

SpringerLink. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

Hilaris Publisher. (2011, April 17). Recent Trends in Analytical Techniques for the Development of Pharmaceutical Drugs. [Link]

-

MDPI. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. [Link]

Sources

- 1. dgra.de [dgra.de]

- 2. scispace.com [scispace.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. mdpi.com [mdpi.com]

Introduction: A Renewed Focus on Heterocyclic Scaffolds in Antimycotic Drug Discovery

An In-depth Technical Guide to the Antifungal Properties of Substituted Isoxazoles

The five-membered heterocyclic isoxazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous established therapeutic agents.[1][2][3][4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][5][6] In the field of infectious diseases, the dramatic rise of multidrug-resistant fungal pathogens presents a severe and urgent global health challenge.[1][6] The limited arsenal of clinically approved antifungal drugs, coupled with the rapid emergence of resistance, necessitates the exploration of novel chemical entities that can effectively combat these resilient fungal strains.[7][8]

Substituted isoxazoles have emerged as a particularly promising class of compounds in the quest for new antifungal agents.[5][8][9] Their synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of their physicochemical properties and biological activity. This guide provides a comprehensive overview of the antifungal properties of substituted isoxazoles, detailing their mechanisms of action, critical structure-activity relationships, and the standardized experimental protocols required for their evaluation, designed for researchers and scientists in the field of drug development.

Core Mechanisms of Antifungal Action

The efficacy of substituted isoxazoles against fungal pathogens is primarily attributed to their ability to disrupt essential cellular processes, with the fungal cell membrane being a primary target.

Inhibition of Ergosterol Biosynthesis

A predominant mechanism of action for many antifungal isoxazole derivatives is the inhibition of sterol 14α-demethylase (also known as CYP51), a critical cytochrome P450 enzyme.[7][10] This enzyme catalyzes a vital step in the biosynthesis of ergosterol, the principal sterol component of fungal cell membranes. Ergosterol is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

By inhibiting CYP51, isoxazole derivatives disrupt the ergosterol pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[11] This disruption compromises the structural integrity and function of the cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[11] This mechanism is shared with the widely used azole class of antifungals.[11][12]

Caption: Inhibition of the ergosterol biosynthesis pathway by substituted isoxazoles.

Disruption of Lipid Homeostasis

Beyond ergosterol synthesis, certain trisubstituted isoxazole compounds have been shown to exert broad-spectrum fungicidal activity by disrupting cellular lipid homeostasis.[13] Chemogenomic and metabolomic profiling revealed that potent isoxazoles can lead to a decrease in early sphingolipid intermediates and fatty acids while causing a corresponding increase in lysophospholipids.[13] This profound perturbation of the lipid balance within the fungal cell contributes significantly to their antifungal effect, suggesting a mechanism that could be effective even against strains resistant to conventional azoles.

Inhibition of Cell Wall Synthesis

While less common as a direct mechanism for the isoxazole core itself, some complex antifungal drugs that contain an isoxazole moiety, such as the echinocandin micafungin, function by inhibiting the synthesis of 1,3-beta-D-glucan.[2] This polysaccharide is a critical component of the fungal cell wall, and its inhibition leads to osmotic instability and cell lysis.[2] This highlights the versatility of the isoxazole scaffold in the design of drugs targeting various essential fungal structures.

Structure-Activity Relationships (SAR)

The antifungal potency of isoxazole derivatives is highly dependent on the nature, number, and position of substituents on the heterocyclic ring and any associated aromatic systems. Understanding these relationships is crucial for the rational design of new, more effective agents.

-

Role of Halogens and Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, particularly halogens like chlorine (Cl) and fluorine (F), on an attached phenyl ring often enhances antifungal activity.[7][14][15] For instance, compounds with chloro- or dichloro-substitutions have demonstrated high potency against various fungal species.[7]

-

Influence of Electron-Donating Groups: Electron-donating groups, such as methoxy (-OCH3), can also contribute positively to antifungal activity.[4][14] However, their positional placement is critical. Studies have shown that methoxy substituents at the 2, 4, or 6-positions of a phenyl ring are particularly favorable for activity.[2][14]

-

Impact of Polarity: In general, non-polar substituents on the benzene ring of chalcone-isoxazole hybrids tend to exhibit better antifungal activity.[15] Conversely, the presence of highly polar groups, such as a hydroxyl (-OH) group, can significantly diminish the compound's efficacy.[15]

-

Significance of Substitution Patterns: The number of substituents plays a key role. Trisubstituted derivatives have been identified as having particularly potent and broad-spectrum activity.[13][14] For example, a 2,4,6-trimethoxyphenyl ring attached to the isoxazole core resulted in a highly potent compound against several fungal strains.[14]

Comparative Antifungal Activity of Substituted Isoxazoles

The following table summarizes quantitative data from selected studies, illustrating the impact of different substitution patterns on antifungal efficacy.

| Compound ID | Substitution Pattern | Target Fungus | Activity Metric | Value (µg/mL) | Reference |

| 5n | 5-(2-chlorophenyl) isoxazole | Rhizoctonia solani | ED₅₀ | 4.43 | [7][10] |

| 5p | 5-(2,4-dichloro-2-hydroxylphenyl) isoxazole | Fusarium fujikuroi | ED₅₀ | 6.7 | [7][10] |

| 28 | Chalcone with 2,4,6-trimethoxyphenyl ring | Candida albicans | MIC | 2 | [14] |

| 45 | Dihydropyrazole with F and -OCH₃ groups | Candida albicans | IC₅₀ | 2 | [14] |

| 46 | Dihydropyrazole with Cl and -OCH₃ groups | Candida albicans | IC₅₀ | 2 | [14] |

| MMV688766 | Trisubstituted isoxazole | Candida auris | - | Potent Fungicidal | [13] |

MIC: Minimum Inhibitory Concentration; ED₅₀: Effective Dose for 50% inhibition; IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocols for Antifungal Evaluation

Rigorous and standardized in-vitro testing is fundamental to characterizing the antifungal profile of novel isoxazole compounds. The methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the framework for reproducible and comparable data.[16]

Caption: Experimental workflow for determining MIC and MFC of isoxazole compounds.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is considered the reference standard for determining the MIC of an antifungal agent.[16]

-

Preparation of Antifungal Agent: Prepare a stock solution of the test isoxazole compound, typically in 100% dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.[17] Each well should contain 100 µL of the diluted compound.

-

Inoculum Preparation: Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability.[16] Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[16] Dilute this suspension in the test medium to achieve the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).[18]

-

Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a drug-free growth control well and an uninoculated sterility control well. Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.

-

Reading the MIC: The MIC is determined as the lowest concentration of the isoxazole derivative that causes complete inhibition of visible growth.[16] For some fungistatic agents against yeasts, the endpoint may be defined as a significant reduction (e.g., ≥50%) in growth compared to the drug-free control.

Protocol 2: Gradient Diffusion Strip for MIC Determination

This method provides a practical alternative to broth microdilution and involves placing a plastic strip infused with a continuous concentration gradient of the antifungal agent onto an inoculated agar plate.[17][19]

-

Inoculum and Plating: Prepare a standardized fungal inoculum as described for the broth microdilution method. Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[18]

-

Application of Strips: Aseptically apply the gradient diffusion strip to the agar surface.

-

Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[16]

-

Reading the MIC: After incubation, an elliptical zone of inhibition will form. The MIC is read directly from the scale on the strip at the point where the edge of the inhibition ellipse intersects the strip.[17]

Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)

This assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity and is performed as a follow-up to the MIC test.

-

Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition (i.e., wells at the MIC and higher concentrations).

-

Plating and Incubation: Spot the aliquots onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar). Incubate the plate at 35°C for 24-48 hours, or until growth is clearly visible in the growth control spot.

-

Reading the MFC: The MFC is defined as the lowest concentration of the compound from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.

Conclusion and Future Perspectives

Substituted isoxazoles represent a highly versatile and promising scaffold for the development of novel antifungal agents. Their primary mechanism often involves the targeted inhibition of ergosterol biosynthesis, a validated and effective strategy against fungal pathogens.[7][10] Furthermore, emerging research indicates their potential to disrupt other essential pathways, such as lipid homeostasis, which could be crucial for overcoming existing resistance mechanisms.[13]

The extensive body of research into the structure-activity relationships of these compounds provides a robust foundation for the rational design of next-generation antifungals with enhanced potency, broader spectrum of activity, and improved safety profiles.[14][15] The detailed experimental protocols outlined in this guide provide a self-validating system for the rigorous evaluation of these new chemical entities.

Future research should focus on synthesizing diverse libraries of isoxazole derivatives to further probe SAR, identifying compounds with novel mechanisms of action, and evaluating lead candidates for their efficacy against clinically relevant, drug-resistant fungal strains. The continued exploration of the isoxazole core holds significant potential to address the pressing and unmet medical need for new, effective treatments for life-threatening fungal infections.

References

- Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. PubMed.

- Novel Isoxazole-Based Antifungal Drug Candidates. MDPI.

- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.

- SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry.

- Novel Isoxazole-Based Antifungal Drug Candidates. PubMed.

- A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology.

- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.

- Isoxazole-containing antibacterial and antifungal compounds. ResearchGate.

- (PDF) Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. ResearchGate.

- The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis. PubMed.

- Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". Benchchem.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC.

- Screening of Some Novel Isoxazoles Against C. Albicans for their Potential Use as antifungals: A Computational Approach. Royal Society of Chemistry.

-

Current status of antifungal susceptibility testing methods. Oxford Academic. Available at: [Link]

- Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. CDC.

- Antifungal Susceptibility Testing: Current Approaches. PMC.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.

- Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. MDPI.

- Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Taylor & Francis Online.

- A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. PMC.

- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Seminars in Dermatology.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]

- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]